

OXSI-2 CAS number and supplier information

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Compound of Interest

Compound Name: OXSI-2

Cat. No.: B1231062

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OXSI-2: A Technical Guide for Researchers

An In-depth Examination of a Potent Spleen Tyrosine Kinase (Syk) Inhibitor for Drug Development and Inflammatory Pathway Research

Abstract

OXSI-2 is a potent and cell-permeable small molecule inhibitor of spleen tyrosine kinase (Syk), a critical mediator of signal transduction in various immune and inflammatory pathways. This technical guide provides a comprehensive overview of **OXSI-2**, including its chemical properties, supplier information, mechanism of action, and detailed experimental protocols for its application in biomedical research. The information is tailored for researchers, scientists, and professionals in drug development investigating inflammatory diseases, autoimmune disorders, and certain cancers where Syk signaling plays a pivotal role.

Chemical and Physical Properties

OXSI-2, with the chemical name 3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide, is a well-characterized oxindole compound.^[1] Its key properties are summarized in the table below.

Property	Value	Reference
CAS Number	622387-85-3	[2][3][4]
Molecular Formula	C ₁₈ H ₁₅ N ₃ O ₃ S	[2]
Molecular Weight	353.39 g/mol	[2]
Purity	≥98% (HPLC)	[3]
Solubility	Soluble to 100 mM in DMSO	[2]
Storage	Store at -20°C	[2][3]

Supplier Information

OXSI-2 is commercially available from several reputable suppliers of research chemicals and reagents. Researchers can acquire this compound from the following vendors:

- R&D Systems[2]
- Tocris Bioscience[3]
- Chemsrvc[4]
- Cayman Chemical[5]
- MedChemExpress

Mechanism of Action and Biological Activity

OXSI-2 is a highly potent inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors.[2][3] Syk is activated downstream of B-cell receptors, Fc receptors, and integrins, leading to the activation of multiple downstream signaling cascades involved in inflammation, cell proliferation, and phagocytosis.

The primary mechanism of action of **OXSI-2** involves the inhibition of the NLRP3 inflammasome assembly.[1][2] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the activation of caspase-1. Activated caspase-1 then

processes pro-inflammatory cytokines such as interleukin-1 β (IL-1 β) and interleukin-18 (IL-18) into their mature, active forms.[6] **OXSI-2** has been shown to effectively block this entire cascade.[1][2][6]

Key Biological Activities:

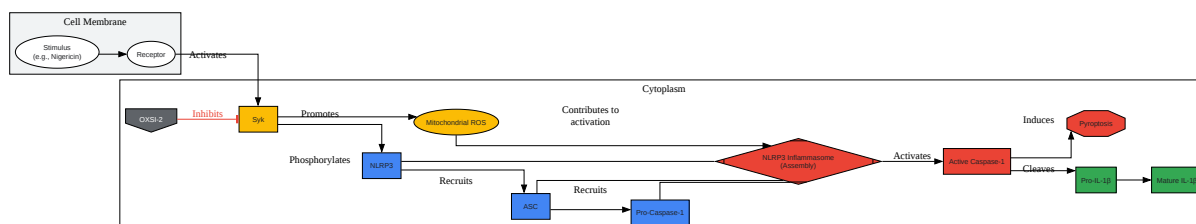
- **Syk Kinase Inhibition:** **OXSI-2** exhibits a potent inhibitory effect on Syk kinase with an IC₅₀ of 14 nM.[1][2]
- **NLRP3 Inflammasome Inhibition:** It inhibits the assembly of the NLRP3 inflammasome induced by stimuli like Nigericin.[2][3]
- **Inhibition of Downstream Events:** Consequently, **OXSI-2** inhibits caspase-1 activation, IL-1 β processing and release, mitochondrial ROS generation, and pyroptotic cell death in immune cells like macrophages.[1][2][6]
- **Platelet Aggregation Inhibition:** At a concentration of 2 μ M, **OXSI-2** completely inhibits convulxin-induced platelet aggregation and shape change.[7]

Quantitative Data Summary

Parameter	Value	Cell Type/Assay Condition	Reference
IC ₅₀ (Syk Kinase)	14 nM	In vitro kinase assay	[1][2]
EC ₅₀ (Fc ϵ RI-mediated degranulation)	313 nM	RBL-2H3 basophil cells	[1]

Signaling Pathway

The following diagram illustrates the central role of Syk in the NLRP3 inflammasome signaling pathway and the point of intervention for **OXSI-2**.



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Caption: **OXSI-2** inhibits Syk, preventing NLRP3 inflammasome assembly and downstream inflammatory events.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **OXSI-2**.

Cell Culture and Treatment

- Cell Line: J774A.1 mouse macrophage cells are a suitable model for studying inflammasome activation.
- Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

- Priming: To induce the expression of pro-IL-1 β , prime the cells with 1 μ g/mL lipopolysaccharide (LPS) for 4 hours.[\[1\]](#)
- **OXSI-2** Treatment: Prepare a stock solution of **OXSI-2** in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 2 μ M). Pre-incubate the primed cells with **OXSI-2** for 15-20 minutes before stimulation.[\[1\]](#)
- Stimulation: Induce inflammasome activation by treating the cells with an appropriate stimulus, such as 20 μ M Nigericin, for 30-60 minutes.[\[1\]](#)

Western Blotting for Caspase-1 and IL-1 β Cleavage

Caption: Standard workflow for Western blot analysis.

- Sample Preparation:
 - Supernatant: Collect the cell culture supernatant and concentrate the proteins using methods like TCA precipitation or centrifugal filters.
 - Cell Lysate: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
- SDS-PAGE: Load equal amounts of protein (20-30 μ g) onto a 4-20% Tris-glycine polyacrylamide gel and perform electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Antibody Incubation:
 - Incubate the membrane with primary antibodies against caspase-1 (to detect the p20 or p10 subunit) and IL-1 β (to detect the p17 subunit) overnight at 4°C.

- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1 β Secretion

- Sample Collection: Collect the cell culture supernatants after treatment and stimulation.
- ELISA Procedure: Perform the ELISA for mouse IL-1 β according to the manufacturer's instructions (e.g., from R&D Systems or eBioscience).
- Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IL-1 β in the samples based on a standard curve.

Caspase-1 Activity Assay (FLICA)

- Cell Preparation: Seed cells in a suitable format for microscopy (e.g., 96-well black-walled plates).
- Treatment: Prime and treat the cells with **OXSI-2** and the inflammasome stimulus as described in section 5.1.
- FLICA Staining: During the last hour of stimulation, add a fluorescently labeled caspase-1 inhibitor (e.g., FAM-YVAD-FMK) to the cells according to the manufacturer's protocol. This reagent will covalently bind to active caspase-1.
- Imaging: Wash the cells and visualize the fluorescent signal using a fluorescence microscope or a high-content imaging system. The intensity of the fluorescence is proportional to the amount of active caspase-1.

Platelet Aggregation Assay

- Platelet Preparation: Isolate platelets from whole blood by centrifugation to obtain platelet-rich plasma (PRP).
- Assay Procedure:
 - Adjust the platelet count in the PRP.
 - Pre-incubate the PRP with **OXSI-2** (e.g., 2 μ M) or vehicle control.
 - Add a platelet agonist, such as convulxin, to induce aggregation.
 - Monitor the change in light transmittance using a platelet aggregometer. A decrease in turbidity indicates platelet aggregation.

Conclusion

OXSI-2 is a valuable research tool for investigating Syk-mediated signaling pathways, particularly in the context of NLRP3 inflammasome activation and inflammatory responses. Its high potency and cell permeability make it suitable for a wide range of in vitro and cell-based assays. The detailed protocols provided in this guide should enable researchers to effectively utilize **OXSI-2** in their studies to further elucidate the role of Syk in health and disease and to explore its potential as a therapeutic target.

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